![molecular formula C6H8O4 B6240874 (2E)-hex-2-enedioic acid CAS No. 2583-24-6](/img/structure/B6240874.png)
(2E)-hex-2-enedioic acid
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, MS) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include acidity or basicity, reactivity with other chemicals, and photostability .Scientific Research Applications
Biosynthesis of Adipic Acid
Hex-2-enedioic acid serves as a key intermediate in the biosynthesis of adipic acid, which is a significant precursor for the production of Nylon-6,6 polymer. The biotransformation of hex-2-enedioic acid can yield adipic acid with high conversion rates, offering an environmentally friendly alternative to petroleum-derived processes .
Enzymatic Hydrogenation Research
The compound is used in enzymatic studies to explore the hydrogenation activity of enoate reductases. These enzymes can hydrogenate unsaturated dicarboxylic acids like hex-2-enedioic acid to produce adipic acid, which is crucial for understanding catalytic mechanisms and developing sustainable chemical synthesis methods .
Mechanism of Action
Target of Action
It’s known that this compound can interact with various enzymes and proteins within the cell .
Mode of Action
Hex-2-enedioic acid’s mode of action involves enzymatic hydrogenation. In a study, it was demonstrated that enoate reductases (ERs) can hydrogenate 2-hexenedioic acid, producing adipic acid with a high conversion rate and yield both in vivo and in vitro .
Biochemical Pathways
It’s known that the compound can be involved in the biosynthesis of adipic acid, a precursor for nylon-6,6 polymer .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (3876±250 °C at 760 mmHg), and molecular weight (144125) can influence its bioavailability .
Result of Action
The result of hex-2-enedioic acid’s action is the production of adipic acid through the enzymatic hydrogenation process . This could potentially be used for the environmentally benign biosynthesis of adipic acid and other chemicals from renewable resources .
Action Environment
The action of hex-2-enedioic acid can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage condition (2-8°C, dry) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-hex-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333155 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-2-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(E)-hex-2-enedioic acid | |
CAS RN |
4440-68-0 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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